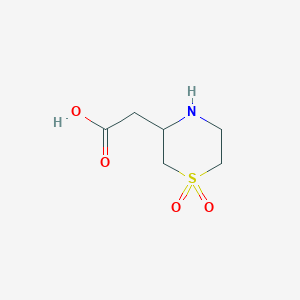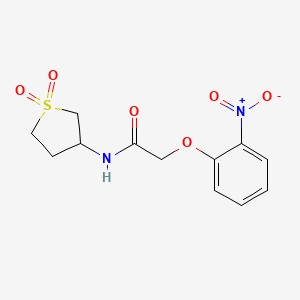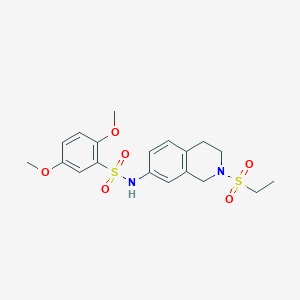
N-(2-(エチルスルホニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)-2,5-ジメトキシベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound known for its multifaceted roles in scientific research and industrial applications. Characterized by its unique structure, it encompasses elements from the sulfonamide and isoquinoline families, offering a diverse range of reactivity and utility.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, aiding in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it acts as a probe to study cellular mechanisms, particularly in signal transduction pathways due to its ability to interact with specific proteins.
Medicine: Medically, it has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain neurological disorders, leveraging its unique interactions with neurotransmitter receptors.
Industry: Industrially, it finds use in the production of specialty chemicals and as an intermediate in the synthesis of high-value compounds.
作用機序
Target of Action
The primary targets of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide are currently unknown . The compound’s interaction with its targets could potentially influence various biochemical pathways and cellular processes.
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is plausible that the compound could influence a variety of pathways, leading to downstream effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide . These factors could include temperature, pH, and the presence of other molecules, among others. Understanding these influences is crucial for predicting the compound’s behavior in different contexts.
生化学分析
Biochemical Properties
It is hypothesized that this compound may interact with various enzymes and proteins, potentially influencing their function and playing a role in various biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have varying effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of this compound may vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves several steps. One common route starts with the preparation of 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The final step involves the introduction of the ethylsulfonyl group through a nucleophilic substitution reaction, typically using ethylsulfonyl chloride under controlled conditions. Solvents such as dichloromethane and bases like triethylamine are often utilized to facilitate these reactions.
Industrial Production Methods: Industrially, this compound is produced in larger scales using batch reactors. The process involves optimized reaction conditions to ensure high yield and purity, with stringent control over temperature, pH, and reaction time. Purification is typically achieved through crystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide undergoes various types of reactions:
Oxidation: : Oxidizing agents like potassium permanganate can transform specific functional groups within the molecule.
Reduction: : Reduction reactions often use hydrogen gas and palladium on carbon to reduce certain moieties.
Substitution: : Both nucleophilic and electrophilic substitutions are possible, leveraging halogenated derivatives and strong bases or acids.
Common Reagents and Conditions: The reactions typically use reagents like sodium hydride, lithium aluminum hydride, and halogenating agents under controlled temperatures ranging from -78°C to room temperature. Solvents such as dimethylformamide and methanol are frequently employed.
Major Products: The major products formed include derivatives with altered functional groups, depending on the nature of the reaction. For instance, oxidation may yield sulfonic acid derivatives, while reduction could lead to alcohols or amines.
類似化合物との比較
Compared to similar compounds such as 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and 2,5-dimethoxybenzenesulfonyl chloride, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of functional groups that offer enhanced reactivity and specificity in both chemical and biological contexts. Similar compounds in this class include:
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
2,5-dimethoxybenzenesulfonyl chloride
Ethylsulfonyl isoquinoline derivatives
Its distinct structure allows for unique applications and reactions not readily achievable with other related molecules.
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)19-12-17(26-2)7-8-18(19)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFNFKYFDKEQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
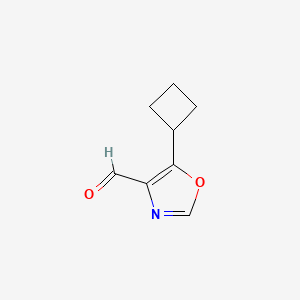
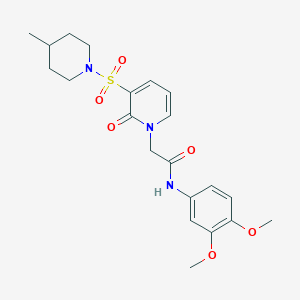
![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)
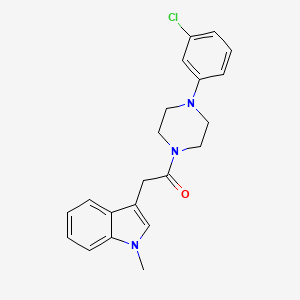

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)
![ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)
![4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2548249.png)
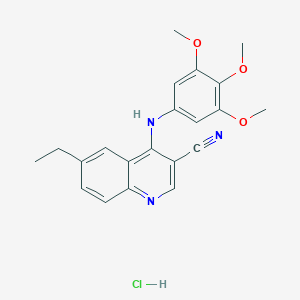
![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)
